molecular formula C21H17ClN4O3 B2840028 N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-82-9

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2840028
CAS No.: 941893-82-9
M. Wt: 408.84
InChI Key: DOXJKILWIXDGJO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

One application of compounds within this class involves the development of radioligands for positron emission tomography (PET) imaging. For example, compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide have been explored for their selective binding to the translocator protein (18 kDa), facilitating in vivo imaging of neuroinflammation and other pathological states (Dollé et al., 2008).

Synthesis and Chemical Properties

The chemical reactivity and synthesis pathways of pyrazolo[1,5-a]pyrazines have been extensively studied. These compounds can undergo various chemical reactions, forming derivatives that have potential applications in creating new materials or as intermediates in the synthesis of more complex molecules. For instance, the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-a]pyrazines have been explored, leading to derivatives with potentially useful chemical properties (Tsizorik et al., 2018).

Antitumor and Antimicrobial Applications

Another significant area of research involves evaluating the antitumor and antimicrobial activities of pyrazolo[1,5-a]pyrazine derivatives. Compounds in this class have shown promise as apoptosis inducers for cancer cells and as antimicrobial agents, suggesting their potential use in developing new therapeutic agents. For example, certain derivatives have been found to selectively inhibit the growth of lung cancer cells, indicating their potential as antitumor agents (Lv et al., 2012).

Pharmacological Potential

The pharmacological exploration of pyrazolo[1,5-a]pyrazine derivatives has included studies on their potential as adenosine receptor antagonists, indicating applications in treating neurological disorders and possibly other diseases. These compounds' ability to interact with human adenosine receptors suggests their utility in designing new drugs for treating conditions related to these receptors (Falsini et al., 2017).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-29-19-8-7-15(22)11-17(19)23-20(27)13-25-9-10-26-18(21(25)28)12-16(24-26)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXJKILWIXDGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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